molecular formula C8H18F2N2O4S2 B1435306 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide CAS No. 852620-97-4

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide

Cat. No.: B1435306
CAS No.: 852620-97-4
M. Wt: 308.4 g/mol
InChI Key: RXKLBLXXQQRGJH-UHFFFAOYSA-N
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Description

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide is an ionic liquid known for its excellent thermal stability and ionic conductivity. It is commonly used in various electrochemical applications, including as an electrolyte in batteries and capacitors .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ionic properties, which allow it to form stable complexes with biomolecules. For instance, it can interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The compound’s ability to form ionic bonds with proteins and enzymes makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors, such as moisture and temperature. Long-term exposure to the compound can lead to cumulative effects on cellular function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites. The compound’s influence on metabolic pathways is an important aspect of its biochemical properties, as it can modulate the overall metabolic activity of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can interact with biomolecules and exert its effects. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action .

Preparation Methods

The synthesis of 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide typically involves the reaction of 1-methylpyrrolidine with 1-bromopropane to form 1-methyl-1-propylpyrrolidinium bromide. This intermediate is then reacted with lithium bis(fluorosulfonyl)imide to yield the desired product . The reaction conditions usually involve the use of an inert atmosphere and anhydrous solvents to prevent moisture from affecting the reaction.

Industrial production methods often scale up this process, ensuring the purity and consistency of the product through rigorous quality control measures .

Chemical Reactions Analysis

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles for substitution and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide is unique compared to other similar ionic liquids due to its specific combination of thermal stability and ionic conductivity. Similar compounds include:

These comparisons highlight the unique attributes of this compound, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

bis(fluorosulfonyl)azanide;1-methyl-1-propylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N.F2NO4S2/c1-3-6-9(2)7-4-5-8-9;1-8(4,5)3-9(2,6)7/h3-8H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKLBLXXQQRGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852620-97-4
Record name Pyrrolidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852620-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide
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1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide
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1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide
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1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide
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1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide
Reactant of Route 6
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide
Customer
Q & A

Q1: How stable is PYR13FSI at elevated temperatures, and how does this impact its suitability for battery applications?

A: Research indicates that PYR13FSI exhibits excellent thermal stability. A study utilizing capillary electrophoresis coupled with high-resolution mass spectrometry demonstrated that PYR13FSI did not show any detectable anionic decomposition products, even after being aged at 60°C for 16 months []. This inherent stability makes PYR13FSI a promising candidate for use in lithium-ion batteries, which can experience elevated temperatures during operation.

Q2: Are there analytical techniques capable of monitoring the long-term stability of PYR13FSI in battery electrolytes?

A: Yes, capillary electrophoresis (CE) coupled with high-resolution mass spectrometry (HRMS) has proven effective in monitoring the stability of anions within ionic liquids like PYR13FSI []. This technique allows for the separation and identification of even trace amounts of decomposition products, providing valuable insights into the long-term performance and stability of PYR13FSI-containing electrolytes.

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